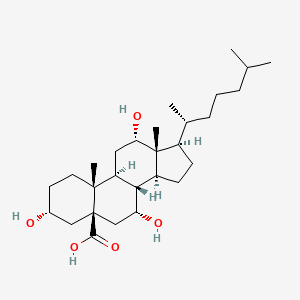
Trihydroxycoprostanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydroxycoprostanoic acid, also known as 3, 7, 12-trihydroxycoprostanate or 5-thca, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), peroxisome and cytoplasm. This compound has been found to be associated with the diseases known as d-bifunctional protein deficiency; this compound has also been linked to several inborn metabolic disorders including adrenoleukodystrophy and peroxisomal biogenesis defect.
This compound is a triterpene.
Applications De Recherche Scientifique
Bile Acid Metabolism
Trihydroxycoprostanoic acid is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is involved in the metabolic pathways that convert cholesterol into bile acids, which are crucial for the digestion and absorption of dietary fats. The enzymatic conversion of this compound to cholic acid is facilitated by acyl-CoA oxidases located in peroxisomes, highlighting its importance in lipid metabolism .
Table 1: Role of this compound in Bile Acid Synthesis
| Compound | Function | Notes |
|---|---|---|
| This compound | Precursor to Cholic Acid | Essential for fat digestion and absorption |
| Cholic Acid | Primary Bile Acid | Involved in emulsifying fats |
| Acyl-CoA Oxidases | Enzymes for Conversion | Critical for converting this compound |
Clinical Implications
Research has indicated that elevated levels of this compound can be observed in patients with peroxisomal disorders, such as Zellweger syndrome. This elevation suggests a disruption in normal bile acid metabolism due to impaired peroxisomal function . Understanding these levels can aid in diagnosing metabolic disorders.
Case Study: Zellweger Syndrome
- Observation : Increased urinary excretion of this compound.
- Significance : Indicates loss of peroxisomal function affecting bile acid synthesis .
Potential Therapeutic Uses
Emerging studies suggest that compounds related to this compound may have anti-inflammatory properties. For instance, derivatives of omega-3 fatty acids have shown promise as pro-resolving lipid mediators, which could potentially be developed into therapeutic agents for chronic inflammatory diseases .
Table 2: Potential Therapeutic Applications
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Anti-inflammatory Therapy | Modulation of immune response | Reduction of chronic inflammation |
| Bile Acid Replacement Therapy | Restoration of normal metabolism | Improvement in digestion and nutrient absorption |
Research and Development
The ongoing research into the synthesis and characterization of this compound derivatives is crucial for developing new therapeutic strategies. Studies have focused on enhancing the yield and efficiency of synthesizing these compounds through novel enzymatic processes .
Current Research Highlights
- Investigating microbial enzymes to improve production efficiency.
- Exploring the pharmacological properties of this compound derivatives.
Propriétés
Numéro CAS |
863-39-8 |
|---|---|
Formule moléculaire |
C28H48O5 |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(3R,5R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |
InChI |
InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28+/m1/s1 |
Clé InChI |
JIFNDZCDNLFAKC-YAODFNMUSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@]4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
Key on ui other cas no. |
863-39-8 |
Description physique |
Solid |
Synonymes |
3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid 3 alpha,7 alpha,12 alpha-trihydroxycoprostanic acid 3,7,12-trihydroxycoprostanic acid 5-THCA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















